5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQMCIGWQQKNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine typically involves the bromination and nitration of 2-(trifluoromethyl)pyridine. One common method includes the use of copper bromide and tert-butyl nitrite in acetonitrile, followed by extraction and purification processes . Industrial production methods often involve similar steps but are scaled up to meet commercial demands.
Chemical Reactions Analysis
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the reagents used.
Common reagents for these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions include amino derivatives and other substituted pyridines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances the lipophilicity and reactivity of the molecule, making it suitable for synthesizing pharmaceuticals and agrochemicals. This compound is often utilized in creating more complex structures through nucleophilic substitutions and coupling reactions.
Table 1: Key Reactions Involving this compound
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form pyridine derivatives | Pharmaceuticals |
| Coupling Reactions | Cross-coupling with aryl halides | Agrochemicals |
| Reduction | Reduction of nitro group to amine | Bioactive compounds |
Biological Applications
Drug Development
The compound is being investigated for its potential as a building block in drug synthesis. Its ability to interact with specific biological targets makes it a candidate for developing therapeutics aimed at treating various diseases. The trifluoromethyl group not only enhances biological activity but also improves the pharmacokinetic properties of the resulting drugs.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Related Compounds
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
Industrial Applications
Material Science
In industrial applications, this compound is used to produce materials with specific chemical properties, such as stability and reactivity under various conditions. Its incorporation into polymers and other materials can enhance their performance characteristics.
Pharmaceutical Industry
The compound is also explored for its role in the synthesis of novel therapeutic agents targeting specific enzymes or receptors associated with various diseases, including pain management and inflammation.
Mechanism of Action
The mechanism by which 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and physicochemical properties of pyridine derivatives are heavily influenced by substituent positions. Below is a comparison with key analogs:
Table 1: Structural and Electronic Comparison
*Calculated based on molecular formula C₆H₂BrF₃N₂O₂.
Key Observations:
- Electrophilicity : The nitro group in this compound enhances electrophilicity at C-4 and C-6, making it reactive toward nucleophiles, unlike analogs with -NH₂ or -OPh groups .
- Stability: Derivatives with phenoxy substituents (e.g., 2m) exhibit higher thermal stability (melting point 148–150°C) due to extended conjugation .
- Halogen Effects : Bromine at position 5 (as in the target compound) directs substitution reactions to adjacent positions, whereas bromine at position 3 (e.g., 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine) alters regioselectivity .
Biological Activity
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's effects on biological systems.
Chemical Structure and Properties
This compound features a pyridine ring substituted with bromine, nitro, and trifluoromethyl groups. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and bioavailability. This compound can be synthesized through various chemical pathways, often involving the introduction of the trifluoromethyl group via electrophilic fluorination or trifluoromethylation reactions.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : This compound has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism and xenobiotic processing. The inhibition of these enzymes can lead to altered metabolic pathways and increased toxicity of co-administered drugs.
- Cellular Signaling Modulation : It affects various cellular signaling pathways, influencing gene expression related to oxidative stress and apoptosis. This modulation can have implications in cancer biology and neurodegenerative diseases.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies indicate that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for these activities suggest that it could serve as a lead compound for developing new antibiotics .
Cytotoxicity and Anticancer Potential
Research has indicated that this compound may possess cytotoxic properties against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, which could be harnessed for therapeutic purposes in oncology .
Case Studies
One notable case involved a patient exposed to 5-bromo-2-nitropyridine, a related compound, who developed methemoglobinemia after skin contact and inhalation. This case highlighted the toxicological risks associated with exposure to pyridine derivatives, emphasizing the need for safety precautions when handling such compounds .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for further pharmaceutical development.
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyridine ring. A common approach involves:
Trifluoromethylation : Introduce the CF₃ group using trifluoromethyl copper reagents under palladium catalysis, as demonstrated for similar pyridines .
Nitration : Apply mixed acid (HNO₃/H₂SO₄) to the brominated intermediate, optimizing temperature (0–5°C) to minimize byproducts like over-nitrated derivatives .
Bromination : Use N-bromosuccinimide (NBS) in a radical-initiated reaction for regioselective bromination at the 5-position .
Yield optimization requires inert atmospheres (argon) and controlled stoichiometry to avoid side reactions. GC-MS and ¹⁹F NMR are critical for monitoring progress .
Q. How does the nitro group affect the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which:
- Reduces electron density at the 2- and 4-positions of the pyridine ring, directing electrophilic attacks to the 5-bromo site.
- Enhances oxidative stability but may hinder nucleophilic substitution unless paired with activating ligands (e.g., Pd(PPh₃)₄ in Suzuki-Miyaura couplings) .
Computational studies (DFT) are recommended to map charge distribution and predict reactivity .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the nitration of bromo-trifluoromethylpyridine intermediates?
- Methodological Answer : Key challenges include controlling nitro-group positioning and avoiding ring degradation. Strategies include:
- Low-Temperature Nitration : Slow addition of HNO₃ at 0°C reduces polysubstitution .
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of the CF₃ group) before nitration .
- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates. Post-reaction, column chromatography (silica gel, hexane/EtOAc) isolates the desired product .
Q. How do substituent positional isomers (e.g., 3-nitro vs. 4-nitro) impact biological activity in drug discovery applications?
- Methodological Answer : Substituent position alters steric and electronic interactions with target proteins. For example:
- 3-Nitro Derivatives : Exhibit stronger binding to kinase ATP pockets due to optimal hydrogen bonding with backbone amides .
- 4-Nitro Analogues : May induce steric clashes in compact binding sites, reducing efficacy.
Comparative studies using surface plasmon resonance (SPR) and X-ray crystallography are advised to validate binding modes .
Q. What analytical techniques resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies arise from varying purity grades or storage conditions. To standardize
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–13) and solvents (DMSO, MeOH) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking. The trifluoromethyl group enhances hydrolytic stability, but the nitro group may sensitize the compound to UV light, requiring amber vials for storage .
Data Interpretation and Optimization
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer : In silico tools predict ADME properties:
- Lipophilicity (LogP) : The CF₃ group increases LogP, enhancing membrane permeability but risking CYP450-mediated oxidation. Introduce polar groups (e.g., -OH) at the 2-position to balance .
- Metabolic Hotspots : Identify susceptible sites (e.g., nitro reduction) using docking simulations with CYP isoforms. Replace the nitro group with bioisosteres (e.g., cyano) if instability is observed .
Contradiction Analysis
Q. Why do some studies report high catalytic efficiency in cross-couplings, while others note sluggish reactivity?
- Methodological Answer : Discrepancies stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
